N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3-Bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 3-bromophenyl carboxamide group. The bromine atom at the phenyl para position introduces steric bulk and electron-withdrawing effects, which may enhance lipophilicity and influence molecular interactions in biological systems .
Properties
IUPAC Name |
N-(3-bromophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2S/c14-8-2-1-3-9(6-8)16-11(18)10-7-15-13-17(12(10)19)4-5-20-13/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKOURMECUEVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromoaniline with a thiazole derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: Further cyclization can occur under certain conditions, leading to more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds in the thiazolopyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrate cytotoxic effects against various cancer cell lines. The compound's mechanism often involves the induction of apoptosis and inhibition of cell proliferation in models such as A549 (lung cancer) and MCF-7 (breast cancer) cells .
-
Enzyme Inhibition
- The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Studies have demonstrated that thiazolopyrimidine derivatives can effectively inhibit acetylcholinesterase activity, suggesting their utility in developing therapeutic agents for cognitive disorders .
- Antimicrobial Properties
Case Studies
Several studies illustrate the effectiveness of this compound in various applications:
- Anticancer Efficacy :
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological and Physicochemical Properties
Bioactivity Insights
- Thiazolo-pyrimidine Core: Known to exhibit kinase inhibition and antimicrobial activity in analogs . The bromophenyl substituent’s steric effects may enhance selectivity for hydrophobic binding pockets.
Crystallographic Data
- Ring Puckering : In ethyl 7-methyl-3-oxo-5-phenyl derivatives, the pyrimidine ring adopts a flattened boat conformation (deviation of 0.224 Å from planarity), with dihedral angles up to 80.94° between fused rings .
- Intermolecular Interactions : C—H···O hydrogen bonds stabilize crystal packing, which may correlate with improved solid-state stability .
Biological Activity
N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolopyrimidine core with a bromophenyl substituent, which is crucial for its biological activity. Its molecular formula is , with a molecular weight of 340.21 g/mol. The presence of the bromine atom enhances the compound's reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉BrN₄O₂S |
| Molecular Weight | 340.21 g/mol |
| LogP | 4.3669 |
| Polar Surface Area | 48.34 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against various cancer cell lines. Its mechanism involves disrupting cellular pathways critical for cancer cell proliferation and survival. Research indicates that this compound inhibits key signaling pathways associated with tumor growth, particularly through the modulation of kinase activities.
A study highlighted its effectiveness against breast cancer cells, showing an IC50 value significantly lower than that of standard chemotherapeutic agents . The compound's interaction with Aurora-A kinase has been specifically noted, suggesting it may serve as a lead compound for developing targeted cancer therapies .
Antimicrobial and Antiviral Properties
In addition to its anticancer potential, this compound exhibits notable antimicrobial and antiviral activities. Preliminary studies have shown that it can inhibit the growth of pathogenic bacteria and viruses. For instance, it has been tested against strains of Staphylococcus aureus and E. coli, demonstrating moderate antimicrobial effects .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells:
- Enzyme Inhibition : The compound selectively inhibits certain kinases involved in cell signaling pathways that regulate cell division and apoptosis.
- Receptor Modulation : It may also act as a modulator of various receptors implicated in inflammatory responses and cellular growth.
Study 1: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines:
The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
